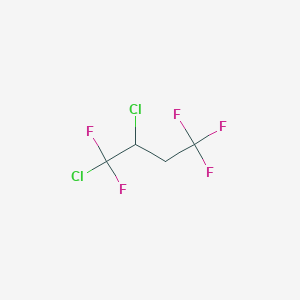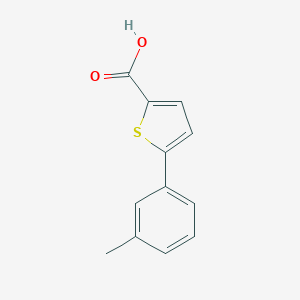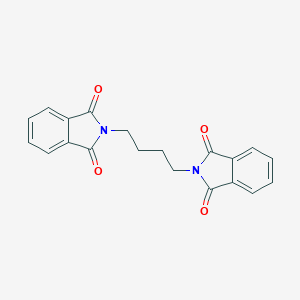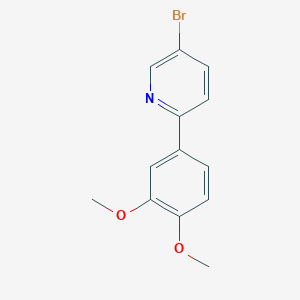
5-Bromo-2-(3,4-dimethoxyphenyl)pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Synthesis of Antifolates : 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine derivatives have been synthesized for potential use as inhibitors of dihydrofolate reductase, which is significant in cancer research and treatment (Gangjee, Devraj, & Lin, 1991).
- Suzuki Cross-Coupling Reactions : This compound plays a role in Suzuki cross-coupling reactions, a widely used method for creating carbon-carbon bonds in organic chemistry (Ahmad et al., 2017).
- Preparation of Heterocyclic Systems : It is used for synthesizing various heterocyclic systems, which are crucial in the development of new pharmaceuticals and materials (Bogolyubov, Chernysheva, & Semenov, 2004).
Biological and Pharmaceutical Research
- Anticancer Research : Derivatives of 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine have been synthesized and evaluated for their potential anticancer properties (Rostom, Faidallah, & Al-Saadi, 2011).
- Dopamine Receptor Study : Analogs of this compound have been prepared and tested for their affinity towards dopamine receptors, aiding in neuroscience research (Mach et al., 2003).
- Antimicrobial Studies : Some derivatives have been characterized for their antimicrobial activities, contributing to the search for new antibacterial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Photophysical and Electrochemical Studies
- Spectroscopic Characterization : The compound has been characterized using various spectroscopic methods, aiding in the understanding of its physical and chemical properties (Vural & Kara, 2017).
- Electrochemical Applications : Studies have explored its potential use in electrochemical applications, like sensors or photovoltaic devices (O'Brien et al., 2004).
Propriétés
IUPAC Name |
5-bromo-2-(3,4-dimethoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-12-6-3-9(7-13(12)17-2)11-5-4-10(14)8-15-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANJOPZAMOGDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(C=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3,4-dimethoxyphenyl)pyridine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

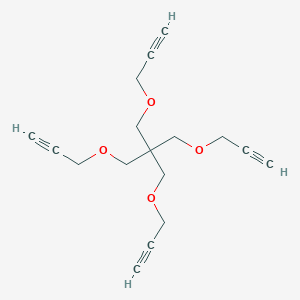
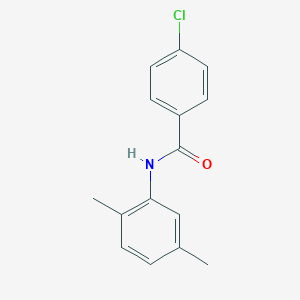
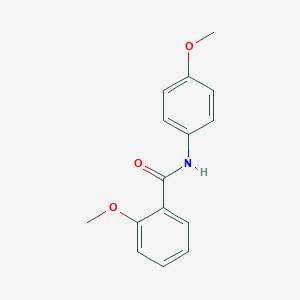
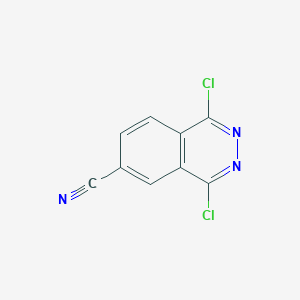
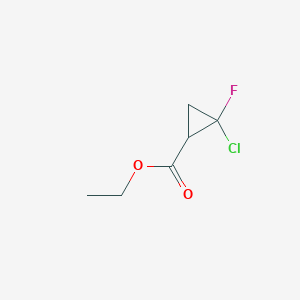
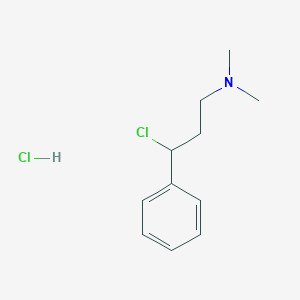
![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)
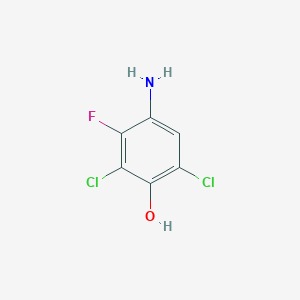
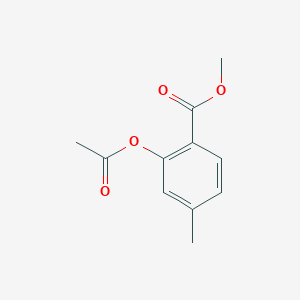
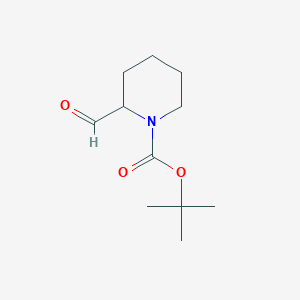
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B172446.png)
